2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide
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Description
2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide is a useful research compound. Its molecular formula is C22H23Br2N3O2S and its molecular weight is 553.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For instance, compounds containing a bromophenyl group have been found to interact with GABA receptors .
Mode of Action
The exact mode of action would depend on the specific target. For GABA receptors, these compounds often work by enhancing the effect of the neurotransmitter GABA, leading to increased inhibitory effects within the nervous system .
Biochemical Pathways
The affected pathways would again depend on the specific target. In the case of GABA receptors, the compound could affect neural signaling pathways, potentially leading to effects such as sedation or anxiolysis .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body. They may be metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action would depend on its specific effects on its target. For instance, if the compound acts on GABA receptors, it could lead to effects such as reduced anxiety or sedation .
Action Environment
Various factors can influence the action of a compound, including the presence of other drugs, the individual’s health status, genetic factors, and environmental factors such as diet and lifestyle .
Properties
IUPAC Name |
4-bromo-N'-[4-(4-ethoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S.BrH/c1-4-14-26-20(16-8-12-19(13-9-16)28-5-2)15(3)29-22(26)25-24-21(27)17-6-10-18(23)11-7-17;/h4,6-13H,1,5,14H2,2-3H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRAJABKCUWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=[N+]2CC=C)NNC(=O)C3=CC=C(C=C3)Br)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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